molecular formula C15H14N2O3 B11708344 Lsd1-IN-30

Lsd1-IN-30

Cat. No.: B11708344
M. Wt: 270.28 g/mol
InChI Key: LVGDDYSLMCRYJE-MHWRWJLKSA-N
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Description

Lsd1-IN-30 is a lysine-specific demethylase 1 (LSD1) inhibitor with significant anticancer activity. It is primarily used in the study of small cell lung cancer and acute myeloid leukemia. LSD1 is an enzyme that plays a crucial role in the epigenetic regulation of gene expression by demethylating specific lysine residues on histone proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lsd1-IN-30 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure high yield and purity of the compound. The production process is optimized for cost-effectiveness and scalability while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Lsd1-IN-30 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Lsd1-IN-30 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of histone demethylation and its effects on gene expression.

    Biology: Helps in understanding the role of LSD1 in various biological processes, including cell differentiation, proliferation, and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly small cell lung cancer and acute myeloid leukemia.

    Industry: Used in the development of new drugs and therapeutic agents targeting LSD1

Mechanism of Action

Lsd1-IN-30 exerts its effects by inhibiting the activity of LSD1. LSD1 is an enzyme that demethylates specific lysine residues on histone proteins, thereby regulating gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, leading to changes in gene expression that can inhibit cancer cell growth and proliferation .

Comparison with Similar Compounds

Lsd1-IN-30 is unique among LSD1 inhibitors due to its specific chemical structure and high potency. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, selectivity, and potency. This compound stands out due to its specific targeting of LSD1 and its effectiveness in preclinical studies .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C15H14N2O3/c1-10(13-4-2-3-5-14(13)19)16-17-15(20)11-6-8-12(18)9-7-11/h2-9,18-19H,1H3,(H,17,20)/b16-10+

InChI Key

LVGDDYSLMCRYJE-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CC=C2O

Origin of Product

United States

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